

# Application Notes and Protocols for Domino Heck-Suzuki Reactions

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## Compound of Interest

Compound Name: *Isopropylboronic acid*

Cat. No.: *B1301996*

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## Introduction

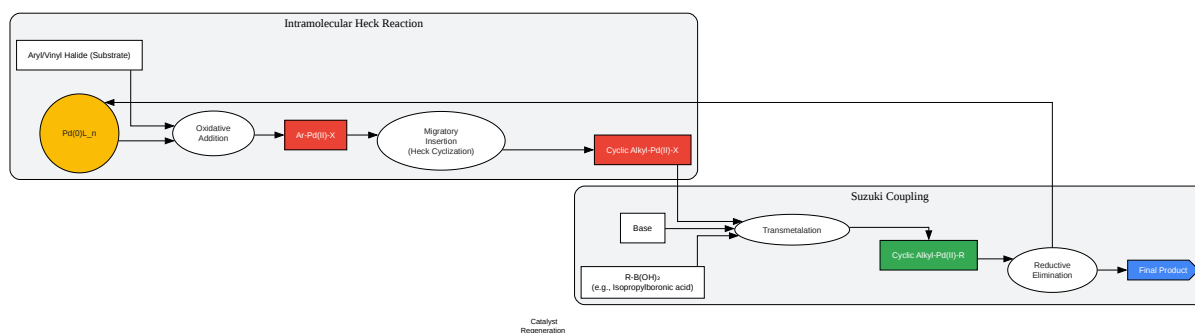
The Domino Heck-Suzuki reaction is a powerful and efficient palladium-catalyzed cascade process that combines two of the most important carbon-carbon bond-forming reactions in modern organic synthesis: the Heck reaction and the Suzuki-Miyaura coupling. This sequential transformation allows for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation, making it a highly attractive strategy in drug discovery and development for the synthesis of novel scaffolds. The reaction typically involves an intramolecular Heck cyclization followed by an intermolecular Suzuki coupling, enabling the stereoselective formation of highly substituted carbocycles and heterocycles.

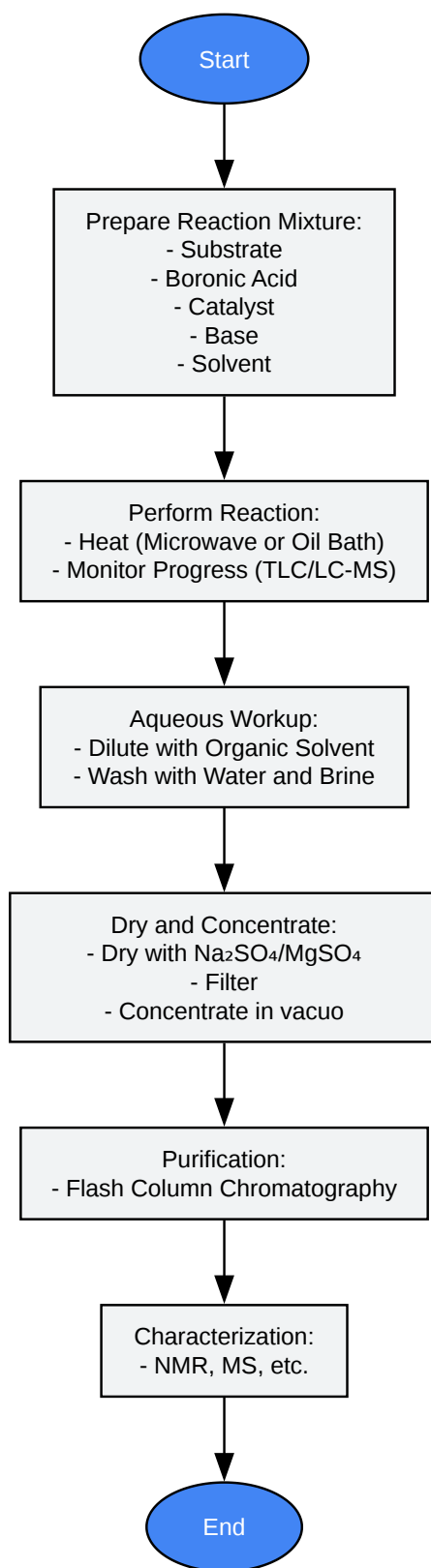
This document provides a detailed overview of the Domino Heck-Suzuki reaction, with a focus on its application using boronic acids as coupling partners. While specific examples utilizing **isopropylboronic acid** in this domino sequence are not prevalent in the literature, which largely focuses on arylboronic acids, this guide offers a representative protocol and discusses key considerations for adapting the reaction to alkylboronic acids like **isopropylboronic acid**.

## Reaction Mechanism and Signaling Pathway

The generally accepted mechanism for the Domino Heck-Suzuki reaction initiates with the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide. This is followed by an intramolecular migratory insertion of a pendant alkene or alkyne (the Heck cyclization step),

leading to the formation of a new carbon-carbon bond and a cyclic organopalladium intermediate. This intermediate then undergoes a Suzuki-Miyaura coupling with a boronic acid. The catalytic cycle is completed by reductive elimination, which furnishes the final product and regenerates the active palladium(0) catalyst.





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